molecular formula C12H24O3 B14594429 2-(3-Ethoxy-2-hydroxypropyl)-5-methylhexanal CAS No. 61103-78-4

2-(3-Ethoxy-2-hydroxypropyl)-5-methylhexanal

Cat. No.: B14594429
CAS No.: 61103-78-4
M. Wt: 216.32 g/mol
InChI Key: UFPOBYHYMCPPKV-UHFFFAOYSA-N
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Description

2-(3-Ethoxy-2-hydroxypropyl)-5-methylhexanal is an organic compound with a complex structure that includes an ethoxy group, a hydroxy group, and a methyl group attached to a hexanal backbone

Preparation Methods

The synthesis of 2-(3-Ethoxy-2-hydroxypropyl)-5-methylhexanal can be achieved through several synthetic routes. One common method involves the reaction of 3-ethoxy-2-hydroxypropyl bromide with 5-methylhexanal in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-(3-Ethoxy-2-hydroxypropyl)-5-methylhexanal undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions. For example, treatment with a strong acid can lead to the formation of a different ether or alcohol.

    Addition: The compound can undergo addition reactions with various reagents, such as hydrogenation to reduce double bonds or halogenation to add halogen atoms.

Scientific Research Applications

2-(3-Ethoxy-2-hydroxypropyl)-5-methylhexanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for various chemical reactions.

    Biology: The compound can be used in the

Properties

CAS No.

61103-78-4

Molecular Formula

C12H24O3

Molecular Weight

216.32 g/mol

IUPAC Name

2-(3-ethoxy-2-hydroxypropyl)-5-methylhexanal

InChI

InChI=1S/C12H24O3/c1-4-15-9-12(14)7-11(8-13)6-5-10(2)3/h8,10-12,14H,4-7,9H2,1-3H3

InChI Key

UFPOBYHYMCPPKV-UHFFFAOYSA-N

Canonical SMILES

CCOCC(CC(CCC(C)C)C=O)O

Origin of Product

United States

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